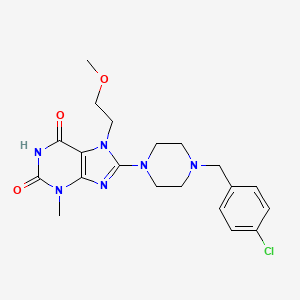![molecular formula C21H17FN6O4 B2913585 4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922116-41-4](/img/structure/B2913585.png)
4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound likely involves several steps. One possible approach could be a multistep process, including nitration, conversion of the nitro group to an amine, and bromination. The choice of directing groups and reaction conditions would be critical in achieving the desired product .
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide consists of a benzene ring with various functional groups attached. The 4-fluoro substituent, nitrobenzyl group, and pyrazolo[3,4-d]pyrimidin-1-yl moiety contribute to its overall structure. Detailed spectroscopic analyses (such as NMR and IR) would provide further insights .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including electrophilic aromatic substitution reactions. For instance, bromination at the benzylic position using N-bromosuccinimide (NBS) could yield a brominated derivative. Other potential reactions include acylation and reduction steps .
Scientific Research Applications
Tumor Imaging with Positron Emission Tomography (PET)
One study focused on the synthesis and comparative biological evaluation of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET. The research aimed to improve imaging agents by introducing polar groups to existing compounds, which resulted in better tumor uptake and provided insights into the development of effective imaging probes for cancer diagnosis (Xu et al., 2012).
Antituberculosis Activity
Another study designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research demonstrated the potential of structurally related compounds in developing new antituberculosis drugs with significant in vitro activity and low cytotoxicity (Jeankumar et al., 2013).
Anticancer Activity
Research into pyrazolo[1,5-a]pyrimidines and related Schiff bases highlighted their synthesis and in vitro cytotoxic activity against human cancer cell lines. These compounds, through their structural features, showed potential as anticancer agents, providing a foundation for further exploration of similar compounds in cancer treatment (Hassan et al., 2015).
Peripheral Benzodiazepine Receptor Imaging
The development of fluorine-18-labeled 5-HT1A antagonists illustrates the application of fluorinated derivatives in neuroimaging, specifically targeting serotonin receptors for psychiatric and neurological research. This study underlines the importance of chemical modifications to enhance the properties of imaging agents (Lang et al., 1999).
Antiviral Activity
A novel synthetic route to benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity. The structural manipulation of these compounds led to significant antiviral activities, showcasing the potential for developing new antiviral drugs (Hebishy et al., 2020).
properties
IUPAC Name |
4-fluoro-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O4/c22-16-5-3-15(4-6-16)20(29)23-9-10-27-19-18(11-25-27)21(30)26(13-24-19)12-14-1-7-17(8-2-14)28(31)32/h1-8,11,13H,9-10,12H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZINCNOAFMCMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

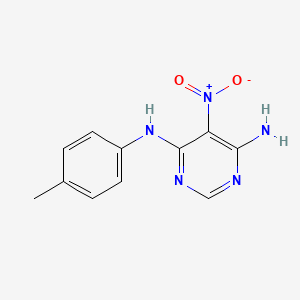
![1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2913503.png)
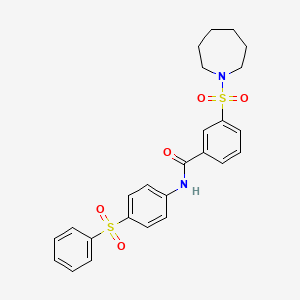
![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2913508.png)
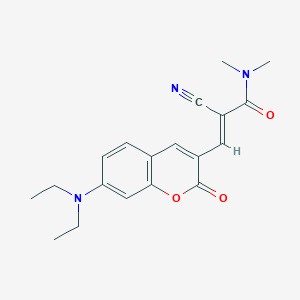
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2913515.png)
![[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2913516.png)
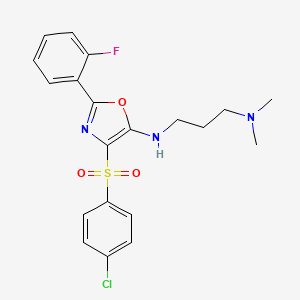
![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-phenylphenyl)ethanone](/img/structure/B2913520.png)
![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2913521.png)
![3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2913522.png)
![methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate](/img/structure/B2913523.png)
![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2913524.png)
